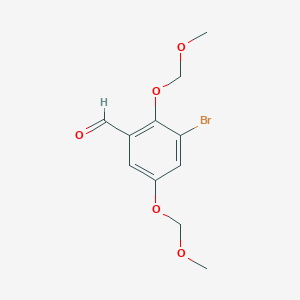
3-Bromo-2,5-bis(methoxymethoxy)benzaldehyde
概要
説明
3-Bromo-2,5-bis(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C11H13BrO5 It is characterized by the presence of a bromine atom and two methoxymethoxy groups attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,5-bis(methoxymethoxy)benzaldehyde typically involves the bromination of 2,5-dimethoxymethoxy benzaldehyde. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
3-Bromo-2,5-bis(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Bromo-2,5-bis-methoxymethoxy benzoic acid.
Reduction: 3-Bromo-2,5-bis-methoxymethoxy benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Bromo-2,5-bis(methoxymethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Bromo-2,5-bis(methoxymethoxy)benzaldehyde involves its interaction with specific molecular targets. The bromine atom and methoxymethoxy groups play a crucial role in its reactivity and binding affinity. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various reaction intermediates. These intermediates can then participate in further chemical transformations, depending on the reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
3-Bromo-2-methoxybenzaldehyde: Similar structure but with only one methoxymethoxy group.
5-Bromo-2-(methoxymethoxy)benzaldehyde: Similar structure but with the bromine atom in a different position.
3-Bromo-2,5-dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of methoxymethoxy groups.
Uniqueness
3-Bromo-2,5-bis(methoxymethoxy)benzaldehyde is unique due to the presence of two methoxymethoxy groups, which enhance its solubility and reactivity. This makes it a valuable intermediate in organic synthesis and a useful probe in biological studies .
特性
分子式 |
C11H13BrO5 |
|---|---|
分子量 |
305.12 g/mol |
IUPAC名 |
3-bromo-2,5-bis(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C11H13BrO5/c1-14-6-16-9-3-8(5-13)11(10(12)4-9)17-7-15-2/h3-5H,6-7H2,1-2H3 |
InChIキー |
JOQKYHKFIBYQMR-UHFFFAOYSA-N |
正規SMILES |
COCOC1=CC(=C(C(=C1)Br)OCOC)C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

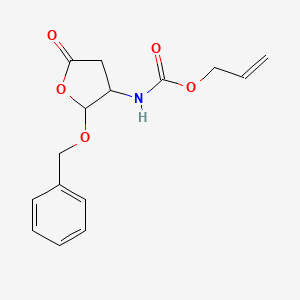
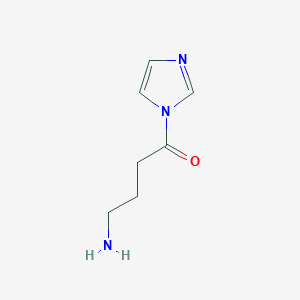
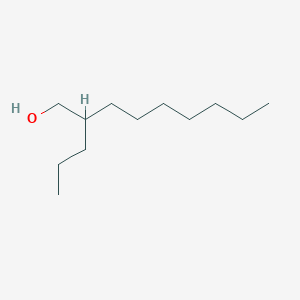
![N-[4-(1H-imidazol-5-yl)phenyl]-N'-(2-methoxyethyl)methanimidamide](/img/structure/B8308088.png)
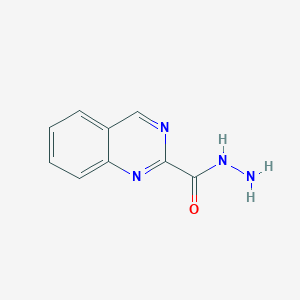
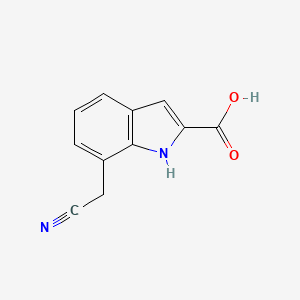
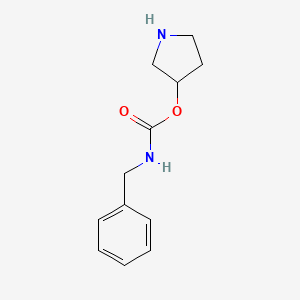

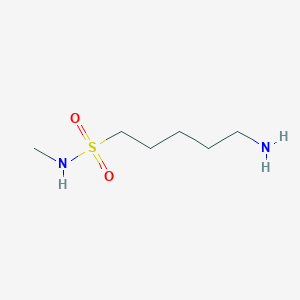
![4-{[7-(Methylsulfonyl)-3,4-dihydro-2H-chromen-2-YL]methyl}morpholine](/img/structure/B8308135.png)
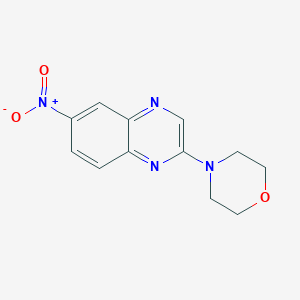
![2-Amino-7-ethyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-d]azepine](/img/structure/B8308143.png)
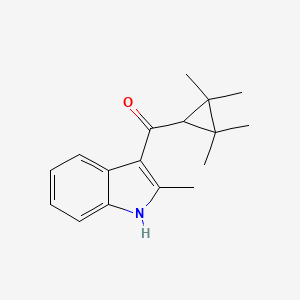
![[1,6-Diethyl-4-(tetrahydro-2H-pyran-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-5-yl]methanol](/img/structure/B8308172.png)
